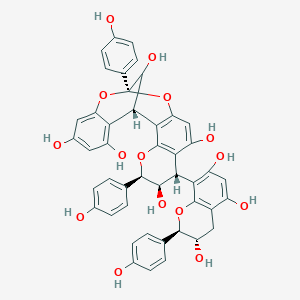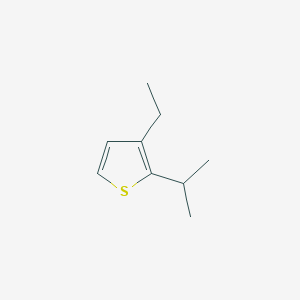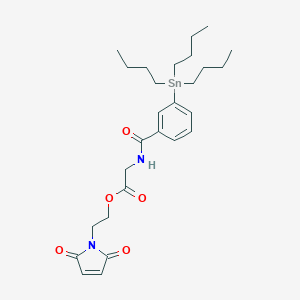
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate, also known as MESH, is a chemical compound that has been widely used in scientific research. It is a derivative of hippuric acid and contains a maleimide group that can be used for conjugation with various biomolecules. MESH is a versatile compound that has found applications in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate is based on its ability to react specifically with thiol groups in biomolecules. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate undergoes a Michael addition reaction with the thiol group in the biomolecule, resulting in the formation of a stable thioether bond. This conjugation reaction is highly specific and occurs under mild conditions, making it a valuable tool for bioconjugation.
Effets Biochimiques Et Physiologiques
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has no direct biochemical or physiological effects, as it is not a drug or a therapeutic agent. However, its ability to conjugate with biomolecules has been used to develop various bioconjugates for therapeutic and diagnostic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has several advantages for lab experiments, including its high specificity for thiol groups, mild reaction conditions, and versatility for conjugation with various biomolecules. However, it also has some limitations, such as the need for a thiol-containing biomolecule for conjugation and the potential for nonspecific reactions with other nucleophiles, such as amines and hydroxyl groups.
Orientations Futures
There are several future directions for the application of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate in scientific research. One potential direction is the development of new bioconjugates for targeted drug delivery, imaging, and diagnostics. Another direction is the optimization of the synthesis and purification methods for Maleimidoethyl 3-(tri-n-butylstannyl)hippurate to improve its yield and purity. Additionally, the development of new conjugation chemistries that can complement or improve upon the maleimide-thiol reaction could expand the versatility of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate for bioconjugation.
Méthodes De Synthèse
The synthesis of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate involves the reaction of hippuric acid with tri-n-butyltin chloride and maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields Maleimidoethyl 3-(tri-n-butylstannyl)hippurate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethyl acetate.
Applications De Recherche Scientifique
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has been widely used in scientific research as a tool for conjugation with various biomolecules, such as proteins, peptides, and nucleic acids. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate reacts specifically with thiol groups in biomolecules, such as cysteine residues in proteins, to form stable thioether bonds. This conjugation reaction is widely used in the development of bioconjugates for various applications, such as drug delivery, imaging, and diagnostics.
Propriétés
Numéro CAS |
158745-44-9 |
|---|---|
Nom du produit |
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Formule moléculaire |
C27H40N2O5Sn |
Poids moléculaire |
591.3 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrol-1-yl)ethyl 2-[(3-tributylstannylbenzoyl)amino]acetate |
InChI |
InChI=1S/C15H13N2O5.3C4H9.Sn/c18-12-6-7-13(19)17(12)8-9-22-14(20)10-16-15(21)11-4-2-1-3-5-11;3*1-3-4-2;/h1-2,4-7H,8-10H2,(H,16,21);3*1,3-4H2,2H3; |
Clé InChI |
BNEASIWYAZWSLE-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
Autres numéros CAS |
158745-44-9 |
Synonymes |
3-MIH maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



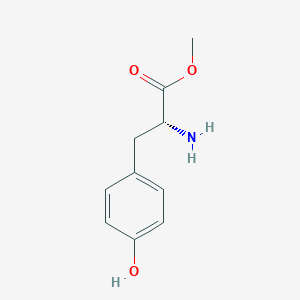
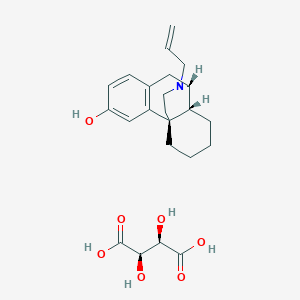
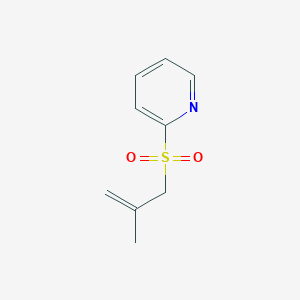
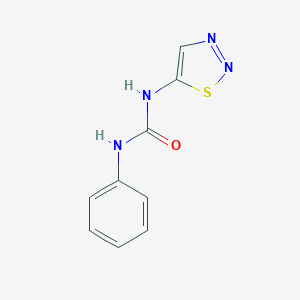
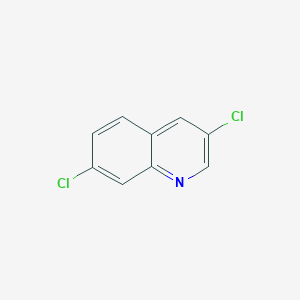
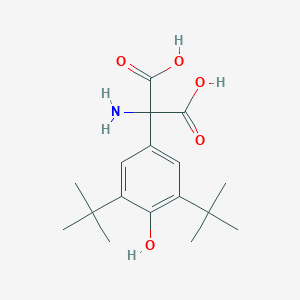
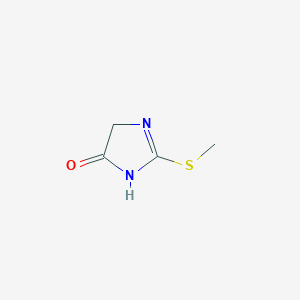
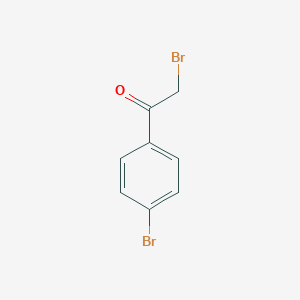
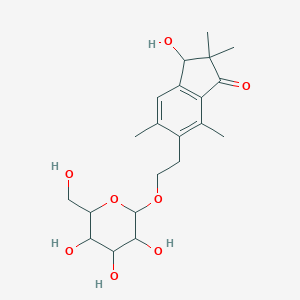
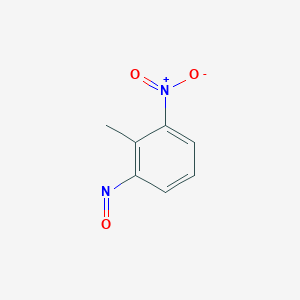
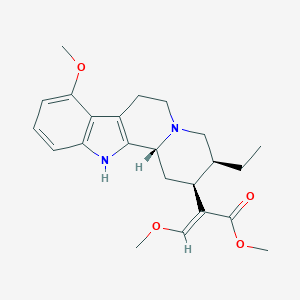
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)
